molecular formula C15H16OS B12843932 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde

5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde

Cat. No.: B12843932
M. Wt: 244.4 g/mol
InChI Key: DDEVJQDGKYYOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde (CAS RN: 343604-17-1) is a thiophene derivative featuring a carbaldehyde group at position 2 and a bulky 4-tert-butylphenyl substituent at position 5 of the thiophene ring . Its molecular formula is inferred as C₁₅H₁₆OS, with a molar mass of approximately 244.35 g/mol. The tert-butyl group confers steric bulk and electron-donating inductive effects, influencing reactivity and stability.

Synthesis: The compound is likely synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where a tert-butyl-substituted aryl boronic acid reacts with a halogenated thiophenecarbaldehyde precursor . This method aligns with protocols for analogous aryl-thiophene derivatives.

Applications: The tert-butyl group enhances thermal stability, making this compound suitable for applications in materials science, such as organic semiconductors or as a ligand in coordination chemistry .

Properties

IUPAC Name

5-(4-tert-butylphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEVJQDGKYYOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with thiophene derivatives under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-tert-butylbenzaldehyde reacts with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 5-(4-Tert-butylphenyl)-2-thiophenecarboxylic acid.

    Reduction: 5-(4-Tert-butylphenyl)-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-(4-Fluorophenyl)-2-thiophenecarbaldehyde

  • Substituent : Fluorine (electron-withdrawing).
  • Properties :
    • Electronic Effects : Fluorine’s electronegativity withdraws electron density, increasing the aldehyde’s electrophilicity.
    • Solubility : Moderate solubility in organic solvents due to fluorine’s lipophilicity.
  • Applications : Used in medicinal chemistry for drug discovery, leveraging fluorine’s bioavailability-enhancing properties .

5-(4-Methoxyphenyl)-2-thiophenecarbaldehyde

  • Substituent : Methoxy (electron-donating via resonance).
  • Properties :
    • Electronic Effects : Methoxy donates electron density, reducing aldehyde reactivity.
    • Solubility : Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy’s polarity.
  • Applications : Widely used as a research intermediate; commercially available in milligram to kilogram quantities .

5-(4-Acetylphenyl)-2-thiophenecarbaldehyde

  • Substituent : Acetyl (electron-withdrawing).
  • Properties :
    • Electronic Effects : The acetyl group withdraws electrons, enhancing aldehyde reactivity toward nucleophilic additions.
    • Stability : Prone to hydrolysis under acidic/basic conditions due to the ketone moiety.
  • Applications : Intermediate in organic synthesis, particularly for forming Schiff bases or heterocycles .

5-(4-Cyanophenyl)-2-thiophenecarbaldehyde

  • Substituent: Cyano (electron-withdrawing).
  • Properties: Electronic Effects: The cyano group strongly withdraws electrons, making the aldehyde highly electrophilic. Applications: Used in synthesizing nitrile-containing polymers or as a precursor for heterocyclic dinitriles .

Comparative Data Table

Compound Substituent Electronic Effect Solubility Profile Key Applications Synthesis Method
5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde tert-butyl Electron-donating Low in polar solvents Materials science, ligands Suzuki coupling
5-(4-Fluorophenyl)-2-thiophenecarbaldehyde Fluorine Electron-withdrawing Moderate in organic solvents Pharmaceuticals Arylation
5-(4-Methoxyphenyl)-2-thiophenecarbaldehyde Methoxy Electron-donating High in polar aprotic Research intermediates Cross-coupling
5-(4-Acetylphenyl)-2-thiophenecarbaldehyde Acetyl Electron-withdrawing Variable Organic synthesis Friedel-Crafts acylation
5-(4-Cyanophenyl)-2-thiophenecarbaldehyde Cyano Electron-withdrawing Low in aqueous solvents Nitrile chemistry Arylation

Key Research Findings

  • Steric Effects : The tert-butyl group in 5-(4-tert-butylphenyl)-2-thiophenecarbaldehyde improves thermal stability but reduces solubility in polar media compared to methoxy or fluorine analogs .
  • Reactivity Trends: Electron-withdrawing substituents (e.g., cyano, acetyl) enhance the aldehyde’s electrophilicity, favoring nucleophilic addition reactions, while electron-donating groups (e.g., methoxy) suppress reactivity .
  • Synthetic Versatility : Suzuki coupling is a universal method for aryl-thiophene derivatives, enabling efficient introduction of diverse substituents .

Biological Activity

5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is an organic compound notable for its unique structure, which includes a thiophene ring and a tert-butylphenyl group. This compound has garnered interest in various fields, including pharmaceuticals and material science, due to its potential biological activity and applications as a precursor for biologically active compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H16OS
  • Molecular Weight : 244.36 g/mol
  • Functional Groups : Aldehyde (-CHO) and thiophene ring

The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde exhibit antimicrobial activities. For instance, studies on thiophene derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Compound Target Organisms Activity
5-(4-Tert-butylphenyl)-2-thiophenecarbaldehydeE. coli, S. aureusPotential antimicrobial activity
2-ThiophenecarbaldehydePseudomonas aeruginosaModerate activity

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have indicated that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways.

Case Study:
A study investigating the effects of thiophene derivatives on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability at micromolar concentrations. The exact mechanism involved modulation of signaling pathways related to cell survival.

The biological activity of 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is hypothesized to involve:

  • Enzyme Inhibition : The carbonyl group may interact with nucleophilic sites in enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular responses.

Synthesis and Derivatives

The synthesis of 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde can be achieved through various organic reactions, including:

  • Condensation Reactions : Combining thiophene derivatives with appropriate aldehydes.
  • Functionalization Techniques : Modifying existing compounds to enhance biological activity.

Comparative Analysis with Similar Compounds

Comparative studies show that while many compounds with similar structures exhibit biological activities, the unique arrangement of functional groups in 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde may confer distinct properties:

Compound Name Structural Features Biological Activity
4-tert-butylbenzaldehydeNo thiophene ringLimited antimicrobial activity
2-ThiophenecarbaldehydeLacks tert-butyl groupModerate antimicrobial activity
3-(4-Tert-butylphenyl)thiopheneDifferent position of substituentVaries in reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.